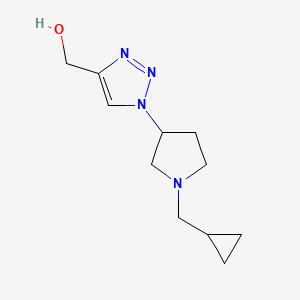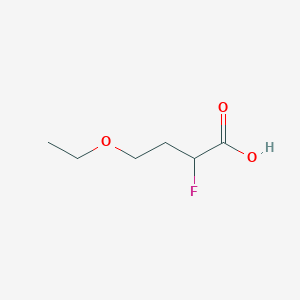
4-乙氧基-2-氟丁酸
描述
4-Ethoxy-2-fluorobutanoic acid is an organic compound characterized by the presence of an ethoxy group (-OCH₂CH₃) and a fluorine atom on the second carbon of a butanoic acid molecule. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-ethoxy-2-fluorobutanoic acid typically begins with butanoic acid as the starting material.
Fluorination: The introduction of the fluorine atom can be achieved through a halogen exchange reaction, where a suitable fluorinating agent (e.g., Selectfluor) is used.
Ethylation: The ethoxy group is introduced via an esterification reaction, where butanoic acid is reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).
Industrial Production Methods: Industrial production of 4-ethoxy-2-fluorobutanoic acid involves large-scale chemical synthesis processes, often using continuous flow reactors to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: 4-Ethoxy-2-fluorobutanoic acid can undergo oxidation reactions to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.
Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 4-Ethoxy-2-fluorobutanoic acid can be oxidized to 4-ethoxy-2-fluorobutanoic acid derivatives.
Reduction: Reduction can yield 4-ethoxy-2-fluorobutanol or 4-ethoxy-2-fluorobutanal.
Substitution: Substitution reactions can produce various fluorinated esters or amides.
科学研究应用
4-Ethoxy-2-fluorobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorination on biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
作用机制
Target of Action
It is known that this compound belongs to the family of carboxylic acids, which are often involved in various biochemical reactions as intermediates. They can donate a proton (H+) from the COOH group, behaving as an acid .
Mode of Action
As a carboxylic acid, it can participate in various chemical reactions, such as esterification and amide formation. The presence of the ethoxy and fluorine groups may influence its reactivity and interaction with other molecules .
Biochemical Pathways
Carboxylic acids play a crucial role in many biochemical pathways, including the citric acid cycle and fatty acid synthesis .
Pharmacokinetics
It’s known that the pharmacokinetic properties of carboxylic acids can be influenced by factors such as their size, polarity, and the presence of functional groups .
Result of Action
As a carboxylic acid, it may participate in various biochemical reactions, influencing cellular processes .
Action Environment
The action, efficacy, and stability of 4-Ethoxy-2-fluorobutanoic acid can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules in the environment .
相似化合物的比较
2-Fluorobutanoic acid
3-Fluorobutanoic acid
4-Fluorobutanoic acid
4-Ethoxybutanoic acid
属性
IUPAC Name |
4-ethoxy-2-fluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO3/c1-2-10-4-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTQXHIZTAFDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


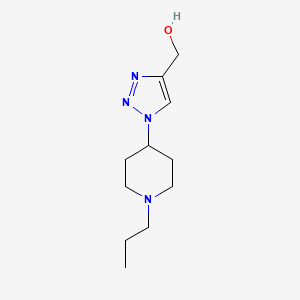
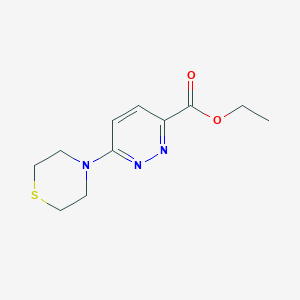
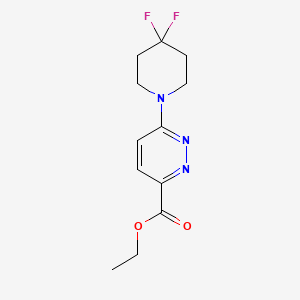
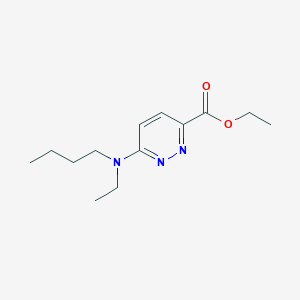
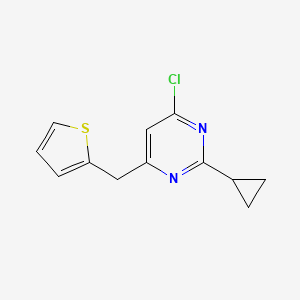
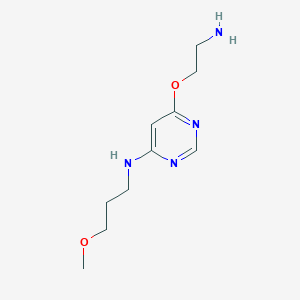
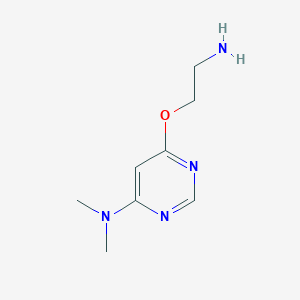
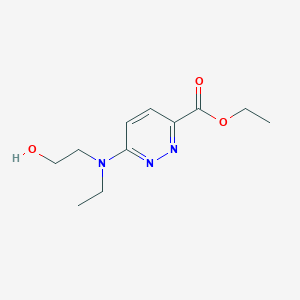
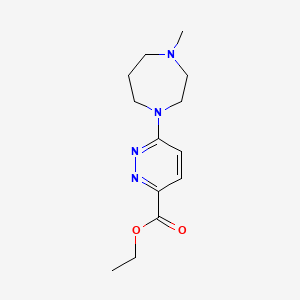
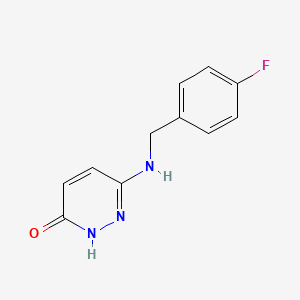
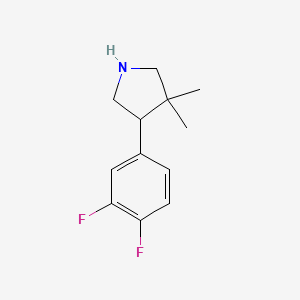
![(4,7-dihydro-5H-thieno[2,3-c]pyran-3-yl)methanamine hydrochloride](/img/structure/B1492161.png)
